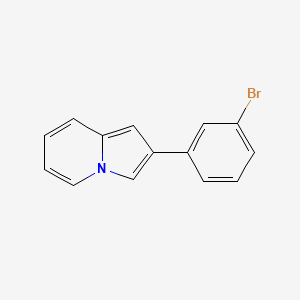

2-(3-Bromo-phenyl)-indolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)indolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-13-5-3-4-11(8-13)12-9-14-6-1-2-7-16(14)10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYRMRTURMOVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo Phenyl Indolizine and Analogous Indolizine Derivatives

Classical and Established Synthetic Approaches

The foundational methods for indolizine (B1195054) synthesis, developed in the early 20th century, rely on the condensation of pyridine (B92270) derivatives with suitable carbon building blocks. These methods, while historically significant, often require harsh reaction conditions.

The Tschitschibabin (or Chichibabin) reaction is a cornerstone in indolizine synthesis. rsc.orgrsc.org The classical approach involves the reaction of a pyridine derivative with an α-halocarbonyl compound. jbclinpharm.org The synthesis of a 2-arylindolizine using this method proceeds via a two-step sequence:

N-Alkylation: A pyridine ring is N-alkylated by an α-haloketone. To synthesize 2-(3-Bromo-phenyl)-indolizine, this would involve reacting pyridine with a phenacyl halide derivative, such as 2-chloro-1-(3-bromophenyl)ethan-1-one. This reaction forms an N-phenacylpyridinium salt.

Cyclization: The resulting pyridinium (B92312) salt is treated with a base (e.g., sodium bicarbonate or sodium carbonate). The base abstracts an acidic proton from the α-carbon of the ketone moiety, generating a pyridinium ylide. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic indolizine ring system. beilstein-journals.orgd-nb.info

Modifications to the Tschitschibabin reaction have been developed to improve yields and expand the substrate scope. These variations often focus on optimizing the base and reaction conditions for the cyclization step. d-nb.info For instance, using milder bases or performing the reaction in a one-pot fashion from the pyridine and α-haloketone can streamline the process. beilstein-journals.org

The Scholtz reaction, first reported in 1912, is one of the earliest methods for synthesizing the indolizine core. jbclinpharm.orgijettjournal.org The original reaction involved treating 2-methylpyridine (α-picoline) with acetic anhydride at very high temperatures (200–220°C) to produce 2-methylindolizine after hydrolysis. ijettjournal.orgmcgill.ca

While the classical Scholtz reaction is not directly applicable for the synthesis of 2-aryl derivatives from simple starting materials, the underlying principle of using 2-alkylpyridines as precursors has been adapted. rsc.org Related condensation protocols involve the reaction of 2-alkylpyridines with various reagents to form intermediates that can subsequently cyclize. However, these methods are generally less direct for installing a specific aryl group at the 2-position compared to the Tschitschibabin reaction or modern catalytic approaches.

Modern Transition Metal-Catalyzed Syntheses

The limitations of classical methods, such as high temperatures and restricted substituent patterns, have been largely overcome by the development of transition metal-catalyzed reactions. Palladium, copper, and silver catalysts have proven particularly effective in constructing the indolizine skeleton with high efficiency and regioselectivity.

Palladium catalysis offers several powerful and versatile routes to polysubstituted indolizines. rsc.org These strategies often involve the formation of key intermediates through cross-coupling and subsequent cyclization events.

One notable method is the palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.orgacs.org The choice of phosphine (B1218219) ligand is crucial for controlling the regioselectivity of the reaction. organic-chemistry.org Another powerful approach is a multicomponent reaction involving the carbonylative coupling of 2-bromopyridines, imines, and alkynes. semanticscholar.orgnih.gov This strategy allows for the modular assembly of highly substituted indolizines, where each component can be varied independently. To obtain this compound via this route, one could employ a 2-bromopyridine, an imine, carbon monoxide, and 1-bromo-3-ethynylbenzene as the alkyne component. nih.gov

Further palladium-catalyzed methods include cross-coupling/cycloisomerization cascades, for example, the reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org

| Strategy | Key Reactants | Catalyst System (Example) | Conditions (Example) | Product Scope |

| Annulation | 2-(Pyridin-2-yl)acetonitrile, Propargyl carbonate | Pd₂(dba)₃ / DPE-Phos | K₂CO₃, DMSO, 140°C | Polysubstituted indolizines organic-chemistry.orgacs.org |

| Carbonylative Coupling | 2-Bromopyridine, Imine, Alkyne, CO | Pd₂(dba)₃ / Xantphos | ⁱPr₂NEt, 5 atm CO, Benzene | Highly modular, diverse substituents semanticscholar.orgnih.gov |

| Cross-Coupling/Cycloisomerization | 3-(2-Pyridyl) propargyl carbonate, Organoboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 80°C | 1,3-Disubstituted indolizines rsc.org |

Copper catalysts provide mild, efficient, and atom-economical pathways for indolizine synthesis. organic-chemistry.org A prominent strategy is the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates and their derivatives. organic-chemistry.orgnih.gov This intramolecular reaction proceeds under mild conditions, often at room temperature, to afford functionalized indolizines in high yields. organic-chemistry.org

Another versatile method is the copper-catalyzed aerobic decarboxylative cycloaddition, which brings together pyridines, methyl ketones, and alkenoic acids in a one-pot process. organic-chemistry.org This reaction proceeds through several steps, including the in-situ formation of an α-bromoketone, 1,3-dipolar cycloaddition of the resulting pyridinium ylide, and subsequent oxidative aromatization. organic-chemistry.org The use of a simple copper salt like CuBr makes this an attractive and economical option.

Silver catalysts have emerged as effective tools for constructing the indolizine ring, often through oxidative C-H functionalization pathways. nih.gov A facile synthesis involves the silver-mediated reaction of readily available starting materials like ethyl 2-pyridylacetate and a terminal alkyne, such as phenylacetylene. nih.gov This transformation proceeds via a one-pot oxidative C-H functionalization and a 5-endo-dig cyclization. nih.govmdpi.com The use of silver carbonate (Ag₂CO₃) as both mediator and oxidant is common, and it can often be recycled and reused, adding an element of sustainability. nih.gov

Multicomponent reactions catalyzed by silver salts also provide direct access to functionalized indolizines. For instance, a three-component reaction of a heteroaryl aldehyde, a secondary amine, and a terminal alkyne can be efficiently catalyzed by silver salts like AgBF₄ to produce 1-aminoindolizines. acs.orgntu.edu.sg

Rhodium- and Gold-Catalyzed Methodologies

Transition-metal catalysis offers powerful and efficient pathways for constructing the indolizine core, with rhodium and gold catalysts being particularly effective. rsc.org These methods often involve cycloisomerization, hydroarylation, or C-H activation, providing access to complex indolizine derivatives under mild conditions. rsc.orgnih.gov

Gold-catalyzed reactions frequently utilize the high affinity of gold catalysts for alkynes. A common strategy involves the intramolecular hydroarylation/aromatization of pyrrole-ynes. nih.gov This method constructs the pyridine ring onto a pre-existing pyrrole (B145914) scaffold. By selecting a pyrrole-yne substrate bearing the 3-bromophenyl group, this approach can be tailored to synthesize this compound. nih.gov Another gold-catalyzed approach involves a two-fold hydroarylation of diynes with pyrrole derivatives, which can afford 1,8-disubstituted indolizines. rsc.orgrsc.org Gold catalysts can also facilitate multicomponent reactions; for instance, a gold(III)-catalyzed coupling of heteroaryl aldehydes, amines, and alkynes provides rapid access to substituted aminoindolizines. acs.org

Rhodium-catalyzed methodologies often leverage C-H activation or sequential cyclization and ring-expansion reactions. acs.orgnih.gov An efficient one-pot synthesis of functionalized indolizines has been developed involving a sequence of Rh-catalyzed [2+1]-cyclopropanation, Pd-catalyzed ring expansion, and subsequent oxidation. acs.orgnih.gov While this specific example starts from pyridotriazoles and 1,3-dienes, the principle of using rhodium catalysts to construct the core skeleton is well-established. nih.gov Rhodium(III)-catalyzed undirected C-H activation followed by alkene insertion has also been developed to synthesize various indole-fused polycyclic compounds, showcasing the utility of rhodium in activating C-H bonds for complex heterocycle formation. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Gold(I) Complexes | Intramolecular Hydroarylation | Pyrrole-ynes | Mild conditions, high functional group tolerance, constructs the pyridine ring. nih.gov |

| Gold(III) Chloride | Multicomponent Coupling | Heteroaryl aldehydes, amines, alkynes | High atom economy, can be performed in water or solvent-free. acs.org |

| Rhodium(II) Acetate / Palladium Tetrakis | Cyclopropanation / Ring Expansion | Pyridotriazoles, 1,3-dienes | One-pot sequential reaction leading to functionalized indolizines. acs.orgnih.gov |

| Rhodium(III) Complexes | C-H Activation / Annulation | Pyrroles, Alkynes | Oxidative reaction that uses a copper co-oxidant to regenerate the catalyst. mcgill.ca |

Metal-Free Synthetic Pathways

While metal-catalyzed methods are powerful, metal-free syntheses are gaining prominence due to their cost-effectiveness and reduced environmental impact. These strategies often rely on classic organic reactions, modern oxidative processes, or novel energy sources like light and electricity.

A cornerstone of indolizine synthesis is the 1,3-dipolar cycloaddition reaction involving pyridinium ylides. These ylides are typically generated in situ from the corresponding N-substituted pyridinium salts using a base. The subsequent reaction with a dipolarophile, such as an activated alkyne or alkene, leads to a dihydroindolizine intermediate which can then aromatize. For the synthesis of this compound, this would involve the reaction of a pyridinium salt with a dipolarophile containing the 3-bromophenyl moiety. A transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has also been developed, offering a highly efficient route to polysubstituted indolizines with excellent functional group tolerance.

| Method | Key Reagents | Intermediate | Advantages |

| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Base, Dipolarophile (e.g., alkyne) | Pyridinium Ylide | Widely applicable, classic and reliable method. |

| Domino Annulation | 2-Pyridylacetate, Bromonitroolefin | Michael Adduct | Transition-metal-free, excellent yields, broad substrate scope. |

Oxidative strategies provide a direct means to form the indolizine nucleus by forging new C-C and C-N bonds, often accompanied by a dehydrogenative aromatization step. A one-pot method for synthesizing multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes utilizes TEMPO as an oxidant under transition-metal-free conditions. Another prominent example is the copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.orgnih.gov This reaction provides straightforward and efficient access to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.org The mechanism is proposed to involve a radical pathway. organic-chemistry.org By choosing an appropriate olefin, such as 1-bromo-3-vinylbenzene, this method could be adapted to synthesize the target compound.

| Reaction Type | Key Reagents/Mediators | Starting Materials | Key Transformation |

| Oxidative Dehydrogenation | TEMPO | α-halo carbonyls, pyridines, alkenes | Metal-free aromatization step. |

| Oxidative Cross-Coupling/Cyclization | Cu(OAc)₂·H₂O, I₂ | 2-(Pyridin-2-yl)acetates, Olefins | Forms C-C and C-N bonds in a radical cascade. organic-chemistry.orgnih.gov |

Photochemical and electrochemical methods represent green and innovative approaches to indolizine synthesis. Photochemical routes are relatively rare but offer unique, catalyst-free pathways. rsc.org One such method involves the irradiation of 2-benzoyl-N-benzylpyridinium derivatives and dimethyl acetylene dicarboxylate (DMAD), providing a mild, base- and catalyst-free synthesis. rsc.orgresearchgate.net It is proposed that the reaction proceeds via the formation of a pyridinium ylide from a photoenol intermediate. rsc.org A visible-light-mediated synthesis from brominated pyridine and enol carbamate derivatives has also been developed that operates at room temperature without an external photocatalyst. scispace.com

Electrosynthesis is emerging as a powerful tool in organic chemistry. A novel strategy for creating C3-formylated and C1-halogenated indolizines has been developed through electrochemical difunctionalization, proceeding without external oxidants or catalysts. rsc.org While this demonstrates functionalization rather than core synthesis, other electrochemical methods can generate electrophilic bromine from sources like MgBr₂, which can then participate in cyclization reactions to form bromo-functionalized heterocyclic systems. rsc.org

| Approach | Energy Source | Reactants | Conditions |

| Photochemical | UV Irradiation | N-alkylpyridinium derivatives, Alkynes | Base- and catalyst-free, mild conditions. rsc.orgresearchgate.net |

| Electrochemical | Electricity | Indolizines, Glyoxylic acid, Halide salts | Oxidant- and catalyst-free difunctionalization. rsc.org |

Multicomponent Reaction Strategies for Functionalized Indolizines

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

One-pot tandem reactions are a hallmark of modern synthetic efficiency, minimizing purification steps and reducing waste. Several such strategies have been developed for the synthesis of functionalized indolizines. ynu.edu.cn For example, a copper-catalyzed aerobic decarboxylative cycloaddition allows for the synthesis of diverse indolizine derivatives from pyridines, methyl ketones, and alkenoic acids in a one-pot fashion under solvent-free conditions. organic-chemistry.org The sequence involves bromination of the ketone, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and aromatization. organic-chemistry.org

Another powerful approach is the palladium-catalyzed, multicomponent synthesis using 2-bromopyridines, imines, carbon monoxide, and alkynes. mcgill.ca This reaction proceeds via the formation of a pyridinium ylide through a carbonylative coupling, followed by cycloaddition with the alkyne to furnish the indolizine core. This method allows for the independent variation of each component, enabling the synthesis of a wide variety of substituted indolizines in a single pot. mcgill.ca Microwave-assisted three-component domino reactions have also been employed to efficiently construct complex fused indolizine systems. acs.org

| Reaction Name | Catalyst/Mediator | Components | Key Features |

| Aerobic Decarboxylative Cycloaddition | CuBr | Pyridine, Methyl ketone, Alkenoic acid | Solvent-free, one-pot, good yields. organic-chemistry.org |

| Palladium-Catalyzed Carbonylative Cycloaddition | Palladium complex | 2-Bromopyridine, Imine, CO, Alkyne | High diversity, independent control of substituents. mcgill.ca |

| Domino Reaction | Diethylamine | Arylglyoxals, Cyclic 1,3-diones, 5-Aminopyrazoles | Microwave-assisted, rapid formation of complex fused indolizines. acs.org |

Cascade Reaction Pathways for Indolizine Construction

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single pot, minimizing intermediate purification steps. iitj.ac.in Various cascade methodologies have been developed for the construction of the indolizine nucleus.

One prominent strategy involves a transition-metal-free domino Michael/SN2/aromatization annulation. This approach utilizes 2-pyridylacetate derivatives and bromonitroolefins. nih.gov The reaction sequence is initiated by a Michael addition of the 2-pyridylacetate to the bromonitroolefin, followed by an intramolecular SN2 reaction (cyclization) and subsequent aromatization to yield the functionalized indolizine core. nih.gov This method is notable for its broad substrate scope and tolerance of various functional groups, providing access to a wide range of substituted indolizines with moderate to excellent yields. nih.gov

Another powerful cascade approach is the 1,3-dipolar cycloaddition reaction. This method typically involves the in situ generation of a pyridinium ylide from a pyridine and an α-halo carbonyl compound. This ylide, a 1,3-dipole, then reacts with a dipolarophile, such as an activated alkene or alkyne. organic-chemistry.org The initial cycloaddition product, a tetrahydroindolizine derivative, subsequently undergoes an oxidative dehydrogenation or aromatization step to furnish the final indolizine product. organic-chemistry.org One-pot protocols using TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) as a metal-free oxidant have been successfully employed for this aromatization step.

These cascade pathways are summarized in the table below, highlighting the diversity of reactants and conditions that can be employed for the synthesis of the indolizine framework.

| Cascade Type | Key Reactants | Typical Conditions | Key Transformation Steps |

|---|---|---|---|

| Michael/SN2/Aromatization | 2-Pyridylacetates, Bromonitroolefins | Base (e.g., Na2CO3), THF, 80 °C | Michael addition, Intramolecular cyclization, Aromatization |

| 1,3-Dipolar Cycloaddition/Oxidation | Pyridines, α-Halo carbonyls, Alkenes/Alkynes | Base, Oxidant (e.g., TEMPO), DMF, 120 °C | Ylide formation, Cycloaddition, Oxidative dehydrogenation |

Specific Strategies for Incorporating Halogenated Aryl Moieties

The introduction of a halogenated aryl group, such as the 3-bromophenyl moiety, onto the indolizine scaffold is most effectively achieved by utilizing a precursor that already contains this structural unit.

The most direct and widely used method for synthesizing 2-arylindolizines is the Tschitschibabin indolizine synthesis. researchgate.net This reaction involves the condensation of a pyridine with an α-haloketone, followed by cyclization. researchgate.net To synthesize this compound, pyridine is reacted with 2-bromo-1-(3-bromophenyl)ethanone, which is a substituted phenacyl bromide.

The reaction proceeds in two main steps:

N-Alkylation: The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the α-carbon of the phenacyl bromide to form a pyridinium salt intermediate.

Cyclization: In the presence of a base (often sodium bicarbonate or even a second equivalent of pyridine), a proton is abstracted from the methylene group of the pyridinium salt, generating an ylide. This ylide then undergoes an intramolecular aldol-type condensation followed by dehydration to form the aromatic indolizine ring system.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields. A specific procedure for the synthesis of 2-(3-bromophenyl)indolizine involves reacting pyridine with 2-bromo-1-(3-bromophenyl)ethanone in acetone under microwave irradiation. This method provides the target compound in good yield.

The table below details representative examples of Tschitschibabin-type reactions for the synthesis of 2-arylindolizines, including the specific conditions for the 3-bromophenyl derivative.

| 2-Arylindolizine Product | Pyridine Reactant | α-Haloketone Precursor | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 2-(3-Bromophenyl)indolizine | Pyridine | 2-Bromo-1-(3-bromophenyl)ethanone | Acetone, Microwave, 120 °C, 15 min | 75 |

| 2-Phenylindolizine (B189232) | Pyridine | 2-Bromo-1-phenylethanone (Phenacyl bromide) | Acetone, Microwave, 120 °C, 15 min | 85 |

| 2-(4-Bromophenyl)indolizine | Pyridine | 2-Bromo-1-(4-bromophenyl)ethanone | Acetone, Microwave, 120 °C, 15 min | 80 |

The direct, post-synthetic bromination of a pre-formed 2-phenylindolizine to selectively install a bromine atom at the 3-position of the phenyl ring is a challenging transformation. The indolizine nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The positions most reactive towards electrophiles on the indolizine core are C-3 and C-1. Therefore, electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) would likely react preferentially on the indolizine ring rather than on the less activated C-2 phenyl substituent.

While methods for the regioselective halogenation of various heterocyclic systems exist, specific protocols for the selective bromination of an appended phenyl ring in the presence of a reactive indolizine core are not well-established. nih.govnih.gov Any attempt at such a transformation would likely lead to a mixture of products, including bromination at the C-1 and/or C-3 positions of the indolizine ring, as well as polybrominated species. The directing effects of the indolizine moiety on the phenyl ring would favor bromination at the ortho and para positions of the phenyl group, further complicating the selective synthesis of the meta (3-bromo) isomer.

Due to these regioselectivity challenges, post-synthetic bromination is not a practical or efficient method for preparing this compound. The incorporation of the 3-bromophenyl unit via a functionalized precursor, as described in section 2.5.1, remains the superior and unequivocal synthetic strategy.

Reaction Mechanisms and Reactivity Studies of Indolizine Systems, with Relevance to 2 3 Bromo Phenyl Indolizine

1,3-Dipolar Cycloaddition Mechanisms of Pyridinium (B92312) Ylides with Dipolarophiles

One of the most versatile and common methods for constructing the indolizine (B1195054) bicyclic system is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile, typically an alkene or alkyne. nih.govkoreascience.krnih.gov This reaction, also known as the Huisgen cycloaddition, provides a powerful route to five-membered heterocycles. wikipedia.org The pyridinium ylide, a 1,3-dipole, is typically generated in situ from the corresponding N-alkylpyridinium salt by treatment with a base. koreascience.kr

The mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism.

The concerted mechanism , proposed by Huisgen, involves a [4π+2π] cycloaddition where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile participate in a single, pericyclic transition state. organic-chemistry.org This pathway is generally considered to be stereoconservative and is widely accepted for many 1,3-dipolar cycloadditions. organic-chemistry.org Computational studies on the reaction of nitrones (a type of 1,3-dipole) with simple alkenes like ethene suggest that the concerted cycloaddition is the favored pathway over a stepwise diradical alternative. nih.gov

However, a stepwise mechanism can operate or compete with the concerted path under certain conditions. nih.gov This pathway often involves the formation of a zwitterionic intermediate. nih.gov For instance, the reaction of pyridinium ylides with highly electron-deficient nitroalkenes can proceed via a nucleophilic addition (Michael addition) to form a zwitterionic species, which then undergoes a subsequent intramolecular cyclization (5-endo-trig) to form the heterocyclic ring. nih.gov Computational studies have also shown that for some reactions, particularly in polar solvents, a stepwise mechanism can be energetically preferred over the concerted route. acs.org The reactivity of the dipolarophile can influence the operative mechanism; for example, the highly reactive, antiaromatic cyclobutadiene (B73232) is disposed to promote a stepwise diradical pathway. nih.gov

The reactivity of the dipolarophile is a critical factor in the success of the 1,3-dipolar cycloaddition for indolizine synthesis. Dipolarophiles are typically alkenes or alkynes, and their reactivity is significantly enhanced by the presence of electron-withdrawing groups. numberanalytics.com

Electron-deficient alkenes and alkynes, such as acrylates, propiolic esters, nitriles, and ketones, are highly effective reaction partners for pyridinium ylides. nih.govnih.govorganic-chemistry.org The presence of these electron-withdrawing substituents lowers the energy of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This reduced energy gap between the LUMO of the dipolarophile and the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (the pyridinium ylide) facilitates the reaction. organic-chemistry.org The highest yields for these cycloadditions are often obtained when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne or alkene dipolarophile. nih.gov In some cases, the reaction with electron-deficient alkenes can proceed through a cascade Michael addition/elimination process. researchgate.net

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The indolizine ring is a π-excessive aromatic heterocycle, meaning it has a high electron density and is susceptible to electrophilic attack. mdpi.com The distribution of this electron density is not uniform, leading to high regioselectivity in electrophilic aromatic substitution reactions. The major part of indolizine chemistry involves electrophilic addition and substitution, which overwhelmingly occurs at the C-3 position of the five-membered ring. mdpi.com This is because the C-3 carbon atom has the highest electron population in the indolizine system. mdpi.com

Therefore, for a substrate like 2-(3-Bromo-phenyl)-indolizine, standard electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to proceed with high selectivity at the C-3 position of the indolizine core, leaving the 2-phenyl substituent and the six-membered pyridine (B92270) ring intact. The general mechanism for these reactions involves the attack of the aromatic π-system on a powerful electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. youtube.comyoutube.comyoutube.com

While C-3 is the primary site for electrophilic substitution, other positions can be functionalized under different conditions. For example, direct lithiation of 2-substituted indolizines using organolithium reagents can achieve regioselective metallation at the C-5 position, allowing for subsequent reaction with various electrophiles. nih.govnih.gov

Cross-Coupling Reactivity of the 3-Bromo-phenyl Substituent

The bromine atom on the phenyl ring of this compound serves as a key functional handle for further molecular diversification. Aryl bromides are common and effective substrates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org The reaction couples an organohalide, such as the 3-bromo-phenyl group, with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.gov The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This methodology has been successfully applied to various bromo-substituted aromatic and heterocyclic systems, including bromoindoles and iodoindolizines, demonstrating its viability for elaborating the this compound scaffold. nih.govchim.itresearchgate.net

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic Partner | This compound |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Alkylboronic esters |

| Palladium Catalyst | Catalyzes C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |

| Base | Activates the organoboron reagent and neutralizes byproducts | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, Water mixtures |

Beyond the Suzuki-Miyaura reaction, the 3-bromo-phenyl group is an excellent substrate for other palladium-catalyzed transformations.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper salts and requires a base. youtube.comyoutube.com The Sonogashira coupling is an invaluable tool for introducing alkynyl moieties into aromatic systems, which can serve as precursors for further synthesis, such as the formation of triazoles via click chemistry. wikipedia.org The reaction has been demonstrated on halo-indolizine derivatives, highlighting its applicability. chim.itrsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene. libretexts.orgnih.gov A key feature of this reaction is its high stereoselectivity, typically yielding the trans isomer of the product. organic-chemistry.org This method provides a direct route for the vinylation of the 3-bromo-phenyl group and has been shown to be effective for iodoindolizine substrates. chim.it

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base and a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.orgyoutube.com The development of this reaction has provided a general and facile route to aryl amines, which are prevalent in pharmaceuticals and advanced materials. wikipedia.org The 3-bromo-phenyl group on the indolizine core is a suitable electrophile for this transformation.

| Reaction Name | Coupling Partners | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Sonogashira | Aryl Bromide + Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) + Base | C(sp)-C(sp²) | Aryl-substituted Alkyne |

| Heck | Aryl Bromide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂) + Ligand + Base | C(sp²)-C(sp²) | Substituted Alkene |

| Buchwald-Hartwig | Aryl Bromide + Amine (Primary or Secondary) | Pd Catalyst + Phosphine Ligand (e.g., BINAP, XPhos) + Base | C(sp²)-N | Aryl Amine |

C-H Functionalization Mechanisms

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the elaboration of heterocyclic frameworks like indolizine. The inherent electronic properties of the indolizine ring system, characterized by a π-excessive pyrrole-like ring and a π-deficient pyridine ring, govern the regioselectivity of these transformations.

Site-Selectivity in C-H Bond Activation (e.g., C-2, C-3)

The site-selectivity of C-H bond activation in indolizines is a subject of intense investigation, with the C-1, C-2, and C-3 positions of the pyrrole-like ring being the most susceptible to electrophilic attack and functionalization. mdpi.com The electron density is highest at the C-3 position, making it the most common site for electrophilic substitution. mdpi.com However, the regiochemical outcome can be steered towards other positions through various strategies.

For instance, in the context of indole (B1671886) C-H functionalization, which shares electronic similarities with indolizine, directing groups have been instrumental in achieving site-selectivity. researchgate.netnih.gov The installation of a directing group at a specific position can guide a metal catalyst to a desired C-H bond, overriding the inherent reactivity of the heterocycle. nih.govrsc.org While much of this work has focused on indoles, the principles are transferable to indolizine systems. For example, the use of a pivaloyl group at the C-3 position of indoles has been shown to direct arylation to the C-4 and C-5 positions. researchgate.net Similarly, N-P(O)tBu2 and N-PtBu2 groups on the indole nitrogen can direct functionalization to the C-6 and C-7 positions. nih.gov

In the absence of directing groups, electronic biases within the substrate can dictate the site of functionalization. researchgate.net For indolizines, C-2 selective arylation has been achieved using diaryliodonium oxidants. researchgate.net Blocking the more reactive C-2 position can subsequently lead to C-C bond formation at the C-3 position. researchgate.net The interplay between steric and electronic factors, as well as the nature of the catalyst and coupling partners, all contribute to the observed regioselectivity.

Metal-Catalyzed vs. Metal-Free C-H Functionalization

Both metal-catalyzed and metal-free approaches have been successfully employed for the C-H functionalization of indolizine and its derivatives.

Metal-Catalyzed C-H Functionalization:

Transition metal catalysts, particularly palladium, have been extensively used to facilitate C-H activation and subsequent cross-coupling reactions. researchgate.netrsc.org These reactions often proceed through a concerted metalation-deprotonation (CMD) pathway or related mechanisms, where the metal catalyst coordinates to the heterocycle and facilitates the cleavage of a C-H bond. The resulting organometallic intermediate can then undergo further reactions with a variety of coupling partners.

For example, palladium-catalyzed C-H arylation of indoles, a related heterocycle, has been well-documented, with the site-selectivity often controlled by directing groups or the inherent electronic properties of the substrate. researchgate.netnih.govresearchgate.net Copper catalysts have also been employed, sometimes leading to different regioselectivities compared to palladium. nih.gov The choice of ligand on the metal catalyst can also play a crucial role in determining the rate and site-selectivity of the reaction. researchgate.net

Metal-Free C-H Functionalization:

Growing environmental concerns and the need to avoid metal contamination in final products have spurred the development of metal-free C-H functionalization methods. nih.govacs.org These approaches often rely on the use of strong oxidants, radical initiators, or highly reactive intermediates to achieve C-H activation.

One notable metal-free approach involves the use of iodine as a catalyst. For example, an iodine-catalyzed radical oxidative annulation of 2-alkylpyridine derivatives with styrenes has been developed to afford 3-arylindolizines. rsc.org Another strategy involves the reaction of 2-enoylpyridines with symmetrical acid anhydrides, which proceeds via a transition-metal-free C-H bond activation to yield indolizines. rsc.org Furthermore, a versatile method for synthesizing polysubstituted indolizines from 2-alkylpyridines and bromonitroolefins through a cascade Michael/SN2/aromatization reaction has been reported to occur without a metal catalyst. nih.gov

Radical Pathways in Indolizine Transformations

Radical-induced synthetic approaches are gaining prominence in the synthesis of indolizines due to their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds. researchgate.netresearchgate.netrsc.org These methods often exhibit high atom- and step-economy. researchgate.netrsc.org

A variety of radical-based strategies have been developed. For instance, a radical cascade cyclization/aromatization reaction of enaminones with pyridine, mediated by B2pin2, provides a metal-free and oxidant-free route to functionalized indolizines. researchgate.net In this process, a pyridine-boryl radical is proposed as a key intermediate. researchgate.net Another example is the visible-light-mediated preparation of polycyclic indolizines from 2-bromomethyl-pyridine derivatives and enol carbamates, which proceeds without the need for organometallic photosensitizers. rsc.org

The synthetic utility of radical pathways is further highlighted by the development of radical cross-coupling/cyclization reactions. One such protocol involves the reaction of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides to furnish 1,2,3-trisubstituted indolizines. researchgate.net

Intramolecular Cyclization and Cycloisomerization Mechanisms

Intramolecular cyclization and cycloisomerization reactions are powerful tools for the construction of the indolizine ring system from acyclic precursors. chim.itorganic-chemistry.org These transformations can be promoted by various catalysts, including metals and Brønsted acids.

Platinum(II)-catalyzed cycloisomerization of pyridine propargylic alcohols and their derivatives provides an efficient route to highly functionalized indolizines. nih.gov This method can also be extended to the synthesis of indolizinones through a tandem cyclization/1,2-migration. nih.gov The mechanism is distinct from other metal-catalyzed cycloisomerizations and highlights the significant effect of bulky, electron-rich phosphine ligands. nih.gov

Palladium-catalyzed intramolecular processes have also been extensively explored. For instance, a palladium-catalyzed carbopalladation/cyclization cascade of substituted propargyl esters, ethers, or silyl (B83357) ethers leads to polycyclic fused heterocycles containing the indolizine skeleton. rsc.org

Metal-free intramolecular cyclizations are also prevalent. An intramolecular amination of allylic alcohols, catalyzed by either aqueous hydrochloric acid or p-toluenesulfonic acid, offers a general and efficient synthesis of multisubstituted indolizines. acs.org Furthermore, novel intramolecular cycloisomerizations of nitrogen-tethered cyclopropenes with indole, a related heterocycle, have been developed using a Brønsted acid catalyst, leading to complex polycyclic structures. researchgate.net

The regiochemical outcome of these cyclizations can be highly dependent on the electronic nature of the substituents. In the cycloisomerization of 2-alkynylpyridines, the initial cyclization can proceed via either a 5-exo-dig or a 6-endo-dig pathway, with the ratio of the resulting products being influenced by the electronic effects of the substituents on the alkyne. rsc.org

Solvent Effects and Reaction Condition Optimization in Mechanistic Studies

The optimization of reaction conditions, including the choice of solvent, is crucial for achieving high yields, selectivity, and understanding the underlying reaction mechanism. researchgate.netnih.gov Solvents can significantly influence reaction rates and even alter the course of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.

In the context of indolizine synthesis, the effect of solvents has been noted in various transformations. For instance, in the development of greener synthetic methods, solvent-free conditions have been explored to reduce waste and environmental impact. researchgate.net A copper-catalyzed reaction of pyridine, acetophenone, and a nitroalkene to form an indolizine has been successfully carried out under solvent-free conditions. researchgate.net

The choice of solvent can also impact the efficiency of metal-catalyzed reactions. In palladium-catalyzed reactions, solvents like DMA (dimethylacetamide) and DMF (dimethylformamide) are often employed at elevated temperatures. rsc.org

A systematic approach to understanding solvent effects involves the use of linear solvation energy relationships (LSER), which correlate reaction rate constants with solvent parameters such as hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability. nih.gov This type of analysis can provide valuable insights into the nature of the transition state and help in the rational selection of solvents for a particular reaction.

Beyond solvent choice, other reaction parameters such as temperature, pressure, and catalyst loading are also critical variables that need to be optimized to achieve the desired outcome. For example, in a metal-free synthesis of functionalized indolizines, a screening of various bases and solvents revealed that using K2CO3 as the base in THF at 60 °C provided the optimal conditions. acs.org

The following table summarizes the impact of reaction conditions on a selection of indolizine syntheses:

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Key Findings | Reference |

| C-H Functionalization | Pd(OAc)2 | DMA | 120-130 | Effective for cycloisomerization/arylation cascade. | rsc.org |

| Radical Cyclization | B2pin2 | Not specified | Not specified | Metal-free synthesis of functionalized indolizines. | researchgate.net |

| Intramolecular Cyclization | p-TsOH | Not specified | Not specified | Metal-free synthesis of multisubstituted indolizines. | acs.org |

| [3+2] Annulation | K2CO3 | THF | 60 | Optimal conditions for metal-free synthesis. | acs.org |

| Copper-Catalyzed Synthesis | CuBr | Solvent-free | Not specified | High yields achieved under mild, solvent-free conditions. | researchgate.net |

Table 1: Influence of Reaction Conditions on Indolizine Synthesis

Structural Modification and Derivatization Strategies for 2 3 Bromo Phenyl Indolizine Derivatives

Diversification at the Indolizine (B1195054) Ring System (C1, C2, C3, C5, C6, C7, C8)

The indolizine nucleus is susceptible to electrophilic substitution, with the C1 and C3 positions in the five-membered pyrrole (B145914) ring being the most reactive sites. chim.itrsc.org The C2 position is already occupied by the 3-bromophenyl group, directing further modifications to other available sites. The six-membered pyridine (B92270) ring (positions C5, C6, C7, C8) is generally less reactive towards electrophiles but can be functionalized through specific synthetic routes or by using organometallic intermediates. chim.it

Functionalization at C1 and C3: The high electron density at C1 and C3 makes these positions primary targets for diversification.

Halogenation: Direct C-H functionalization can introduce halogen atoms, which are valuable handles for subsequent cross-coupling reactions. For instance, copper(II) halides can be used to mediate the halogenation of indolizines, providing 3-haloindolizines in moderate to excellent yields under mild conditions. nih.gov

Nitration: Under specific conditions, such as using nitric acid in acetic anhydride, indolizines can be nitrated at the C3 position. rsc.org Nitration of 2-phenylindolizine (B189232) with a stronger acid mixture (HNO₃/H₂SO₄) can lead to substitution on the phenyl ring, while using only nitric acid may result in 1,3-dinitro derivatives, highlighting the importance of reaction conditions in directing selectivity. chim.it

Azo Coupling: The C3 position can react with aryl diazonium salts in dichloromethane (B109758) to rapidly produce azoindolizine derivatives in high yields. nih.gov

Trifluoromethylthiolation: A photocatalytic late-stage functionalization protocol allows for the chemoselective introduction of an SCF₃ group at the C3 position of 2-phenylindolizine analogues. acs.org

Acylation and Formylation: Environmentally benign electrooxidative methods have been developed for constructing formyl- and acyl-substituted indolizines. researchgate.net

Functionalization at the Pyridine Ring (C5-C8): Modifications on the six-membered ring are less common but achievable.

Substituents can be introduced on the pyridine ring of the starting materials prior to the indolizine ring formation. For example, starting with 5-bromo-2-alkylpyridine allows for the synthesis of 7-bromoindolizine (B1380769) derivatives. acs.orgnih.gov These halogenated derivatives can then undergo further reactions like Suzuki-Miyaura coupling. acs.org

Selective lithiation followed by reaction with an electrophile is another strategy to functionalize the pyridine ring, particularly at the C5 position. chim.it

The table below summarizes various strategies for functionalizing the indolizine ring.

| Position | Reaction Type | Reagents / Conditions | Resulting Functional Group |

| C1 / C3 | Nitration | HNO₃ / Ac₂O | -NO₂ |

| C2 | Iodocyclization | Iodocyclization of propargylic acetates | -I (provides a handle for coupling) rsc.org |

| C3 | Halogenation | Cu(II) halides (e.g., CuCl₂, CuBr₂) | -Cl, -Br nih.gov |

| C3 | Azo Coupling | Aryl diazonium tetrafluoroborate, CH₂Cl₂ | -N=N-Ar nih.gov |

| C3 | Trifluoromethylthiolation | Photocatalytic protocol | -SCF₃ acs.org |

| C5 / C7 | Suzuki Coupling | Starting from a bromo-substituted pyridine | -Aryl acs.orgnih.gov |

Modifications of the Phenyl Ring (e.g., at ortho, meta, para positions relative to the bromine)

The phenyl ring of 2-(3-bromo-phenyl)-indolizine offers numerous opportunities for modification. These changes can be implemented either by starting with a pre-functionalized phenyl derivative before the indolizine synthesis or by direct functionalization of the existing phenyl ring, although the latter is less common. The presence of the bromine atom at the meta position influences the electronic properties and potential reactivity of the other positions on the ring.

Strategies typically involve the synthesis of indolizines from pyridinium (B92312) ylides and α-haloketones, where the desired substitution pattern on the phenyl ring of the ketone is established beforehand. Research has shown that various electron-donating and electron-withdrawing groups are well-tolerated at the ortho, meta, and para positions of the 2-phenyl ring during synthesis. acs.orgnih.gov

Ortho-Substitution: The introduction of substituents at the position ortho to the bromine (and also ortho to the indolizine linkage) can introduce significant steric hindrance. Studies on 2-(2-methoxyphenyl)indolizine derivatives have shown that while synthesis is possible, steric factors can influence reaction kinetics and yields. acs.org

Meta-Substitution: An additional substituent at the meta position relative to the bromine would place it at the para position relative to the indolizine ring. Electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro or trifluoromethyl) at this position have been successfully incorporated, demonstrating broad functional group tolerance. acs.orgnih.gov

Para-Substitution: Substitution at the para position relative to the bromine atom can also be readily achieved. Electron-donating groups like methyl and electron-withdrawing groups have been shown to be compatible with various synthetic methods. acs.orgnih.gov

The following table illustrates examples of substituted 2-phenylindolizine derivatives that have been synthesized, demonstrating the feasibility of introducing various groups on the phenyl ring.

| Position on Phenyl Ring (relative to Indolizine) | Substituent | Impact on Synthesis / Properties |

| ortho | Methoxy (-OCH₃) | Synthesis is successful, but yields may be slightly diminished due to steric effects. acs.org |

| para | Methoxy (-OCH₃) | Electron-donating group, generally leads to good to excellent yields in subsequent functionalizations. acs.org |

| para | Methyl (-CH₃) | Electron-donating group, has a positive effect on the synthesis of derivatives. acs.org |

| para | Chlorine (-Cl) | Electron-withdrawing group, can lead to diminished yields in some reactions due to its electronic effect. acs.org |

| para | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, generally tolerated but may result in lower yields compared to electron-neutral or -donating groups. acs.org |

Halogen-Directed Functionalization and Substituent Effects

The bromine atom on the phenyl ring of this compound is not merely a substituent but a key functional handle for a variety of powerful chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the direct installation of complex carbon-carbon and carbon-heteroatom bonds.

Halogen-Directed Cross-Coupling Reactions: The C-Br bond is a prime site for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is highly effective for forming C-C bonds by coupling the bromo-derivative with an organoboron compound (e.g., an arylboronic acid). This strategy has been successfully applied to bromo-substituted indolizines to synthesize biaryl structures, using catalysts like Pd(PPh₃)₄. acs.org

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to stilbene-like derivatives.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to yield aryl-alkyne structures.

The table below outlines the components of these key cross-coupling reactions applicable to the C-Br bond.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-Aryl |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | C-Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-Alkyne |

Substituent Effects: The bromine atom, being an electronegative and electron-withdrawing group, influences the electronic landscape of both the phenyl ring and the attached indolizine system.

Electronic Effect on the Indolizine Core: The electron-withdrawing nature of the bromophenyl group can decrease the electron density of the indolizine ring, potentially affecting its reactivity in electrophilic substitution reactions. This can sometimes lead to lower yields or require harsher conditions compared to derivatives with electron-donating groups. acs.org

Directing Effects in Electrophilic Aromatic Substitution: On the phenyl ring itself, the bromine atom is an ortho-, para-director for further electrophilic substitution, although it is deactivating. However, direct substitution on this ring is often synthetically less practical than building the substituted ring first.

Synthesis of Fused Indolizine Architectures (e.g., indoloindolizines, thienoindolizines, cyclazines)

The indolizine scaffold can be used as a building block for the synthesis of larger, polycyclic aromatic systems. These fused architectures often possess unique photophysical and electronic properties. Starting from a functionalized indolizine like this compound, further annulation reactions can lead to complex heterocyclic structures such as indoloindolizines, thienoindolizines, and cyclazines.

Cyclazines (e.g., Pyrrolo[2,1,5-cd]indolizine): A notable strategy for forming a cyclazine core is the oxidative [8π+2π]-cycloaddition reaction. For example, an indolizine derivative can be treated with an alkyne, such as diethyl acetylenedicarboxylate, in the presence of a copper catalyst like Cu(OAc)₂. This reaction constructs a new five-membered ring, leading to the pyrrolo[2,1,5-cd]indolizine system. acs.orgnih.gov

Thienoindolizines: These structures, which contain a fused thiophene (B33073) ring, are another important class of heterocyclic compounds. Synthetic approaches to thieno[g]indolizines have been developed, often starting from thienopyridines, demonstrating the modularity of building fused systems around the core pyridine structure. researchgate.net While direct synthesis from this compound is not explicitly detailed, the principles of intramolecular cyclization could be applied.

Indoloindolizines: The fusion of an indole (B1671886) ring to the indolizine framework creates the indolo[a]indolizine or related skeletons. These are often synthesized through multi-step sequences involving intramolecular cyclizations of appropriately substituted indole and pyridine precursors.

The table below details examples of synthetic strategies for creating fused indolizine systems.

| Fused Architecture | Synthetic Strategy | Key Reagents / Conditions |

| Pyrrolo[2,1,5-cd]indolizine | [8π+2π] Cycloaddition | Diethyl acetylenedicarboxylate, Cu(OAc)₂, Toluene, Air acs.orgnih.gov |

| Thienoindolizine | Cyclization from Thienopyridines | Reaction with bromo-substituted acetophenones researchgate.net |

| Indoloindolizine | Intramolecular Cyclization | Precursors containing linked indole and pyridine moieties |

Incorporation of Stereochemical Elements and Chiral Derivatization

Introducing chirality into the this compound framework is a critical step for applications in asymmetric catalysis and medicinal chemistry. Stereochemical elements can be incorporated by introducing stereocenters onto the indolizine ring or its substituents, or through the synthesis of atropisomers if rotation around a C-C single bond is hindered.

A key strategy involves the asymmetric functionalization of the indolizine core. Although examples starting specifically with this compound are not prevalent, general methods for the enantioselective synthesis of indolizine derivatives can be applied.

Asymmetric Catalysis: A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org This approach utilizes a chiral bisoxazolinephosphine ligand to control the stereochemical outcome, yielding products with high enantiomeric excess. Such a strategy could be adapted to create a chiral center at the C3 position of the this compound scaffold.

Derivatization with Chiral Auxiliaries: Another approach involves reacting the indolizine scaffold with a chiral reagent or auxiliary. The resulting diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to yield the enantiomerically pure indolizine derivative.

Synthesis from Chiral Precursors: It is also possible to construct the indolizine ring using starting materials that already contain the desired stereocenters.

These methods provide pathways to access chiral, non-racemic indolizine derivatives, expanding their potential use as chiral ligands, catalysts, or pharmacologically active agents.

Advanced Spectroscopic Analysis Methodologies in Indolizine Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For "2-(3-Bromo-phenyl)-indolizine," the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations of the indolizine (B1195054) and phenyl rings. Additionally, C=C and C=N stretching vibrations within the aromatic systems would be observed. The presence of the bromine substituent would also give rise to a characteristic C-Br stretching vibration, typically in the lower frequency region of the spectrum. While a specific spectrum for "this compound" is not available, data from similar brominated aromatic compounds can provide an indication of the expected absorption frequencies. mdpi.com

Table 2: Typical Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-N | 1350-1000 | Stretching |

| C-Br | 690-550 | Stretching |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI-MS) : This is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules, as it typically produces the molecular ion peak with minimal fragmentation. ekb.eg This allows for the direct determination of the molecular weight of "this compound."

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the m/z value, which can be used to determine the exact elemental formula of the molecule. nih.gov This is crucial for confirming the chemical formula of "this compound" and distinguishing it from other isomers.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may break apart in a predictable manner, and the masses of the resulting fragment ions can help to confirm the connectivity of the different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. tanta.edu.eg The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

For "this compound," the conjugated π-electron system of the indolizine core and the attached phenyl ring is expected to give rise to strong absorptions in the UV region. mdpi.com The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. The bromine atom, being an auxochrome, may cause a shift in the absorption maxima compared to the unsubstituted parent compound. The study of the UV-Vis spectrum can provide insights into the electronic properties of the molecule and can be used for quantitative analysis. nih.gov The electronic transitions are typically π → π* transitions within the conjugated system. libretexts.org

Table 3: Compound Names Mentioned in the Article

Fluorescence and Photoluminescence Spectroscopy for Investigating Emission Properties

Fluorescence and photoluminescence spectroscopy are crucial techniques for characterizing the emissive properties of indolizine derivatives. These methods provide insights into the electronic transitions and the influence of the molecular environment on the excited state. For the general class of 2-arylindolizines, studies show that the position and nature of the substituent on the phenyl ring, as well as modifications to the indolizine core, significantly impact the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. researchgate.net

For instance, a study on 2-aryl-5-carbonyl indolizines revealed that these compounds exhibit maximum absorbance peaks in the range of 256–460 nm and fluorescence emission between 485–548 nm. researchgate.net The emission properties are highly dependent on the electronic nature of the substituents. researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common and reliable method for determining the quantum yield of a fluorescent compound is the comparative method. This involves using a well-characterized standard compound with a known quantum yield. researchgate.net

The quantum yield of the sample (Φf_s) can be calculated using the following equation:

Φf_s = Φf_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

Φf_r is the quantum yield of the reference standard.

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

n_s and n_r are the refractive indices of the solvents used for the sample and the reference.

To minimize re-absorption effects, the absorbance of the solutions is typically kept below 0.1 at the excitation wavelength. Commonly used standards for the blue-green spectral region, relevant for many indolizine derivatives, include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) or Coumarin 153 in ethanol (B145695) (Φf = 0.55). For 2-aryl-5-carbonyl indolizines, quantum yields have been reported to range from 0.04 to 0.39, indicating a strong dependence on the specific substitution pattern. researchgate.net Another advanced technique involves the use of an integrating sphere, which can directly measure the total emitted photons. nih.gov

The photophysical properties of indolizine derivatives are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states by the solvent molecules. In many fluorescent molecules, the excited state is more polar than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum as the solvent polarity increases.

The study of solvent effects provides valuable information about the nature of the excited state. For various indolizine derivatives, researchers have observed changes in Stokes shift, fluorescence intensity, and emission wavelength in different solvents. researchgate.net For example, in a study of 2-aryl-5-carbonyl indolizines, photophysical properties were evaluated in both methanol (B129727) and DMSO, revealing differences in fluorescence decay times which ranged from 4 to 12 ns depending on the solvent and substituents. researchgate.net The analysis of solvatochromic shifts using models like the Lippert-Mataga plot can be used to estimate the change in dipole moment upon excitation, offering deeper insight into the intramolecular charge transfer (ICT) character of the excited state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. While a specific crystal structure for This compound was not found in the surveyed literature, the methodology is well-established for related compounds.

For a single-crystal X-ray diffraction experiment, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined.

The analysis provides key crystallographic data, which is typically presented in a standardized table format. Although specific data for This compound is not available, a hypothetical data table based on analyses of similar heterocyclic compounds is presented below to illustrate the type of information obtained.

Table 1: Hypothetical Crystallographic Data for a 2-Arylindolizine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀BrN |

| Formula Weight | 272.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

This table is for illustrative purposes only and does not represent experimental data for this compound.

This data allows for the detailed visualization of the molecule's conformation in the solid state and the identification of intermolecular interactions such as hydrogen bonds or π-π stacking.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

Table 2: Hypothetical Hirshfeld Surface Interaction Contributions for a Bromo-Aryl Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Value |

| C···H / H···C | Value |

| Br···H / H···Br | Value |

| N···H / H···N | Value |

| C···C | Value |

| Other | Value |

This table is for illustrative purposes only.

Furthermore, energy framework calculations can be performed based on the crystallographic data to visualize and quantify the energetic landscape of the crystal packing. These calculations help to understand the relative strengths of different intermolecular interactions (e.g., electrostatic vs. dispersion) and their role in stabilizing the crystal structure.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound” without the foundational research data. The generation of the requested content is contingent on the availability of such dedicated studies.

Theoretical and Computational Studies on Indolizine Systems

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The molecular electrostatic potential (MEP) is a valuable computational tool used to predict the reactivity of molecules towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of 2-(3-Bromo-phenyl)-indolizine, the MEP map would reveal the most likely sites for chemical reactions. The indolizine (B1195054) ring system is known to be electron-rich, making it susceptible to electrophilic attack. Theoretical calculations consistently show that the highest electron density in the indolizine core is located at the C1 and C3 positions of the five-membered ring, with C3 being the most nucleophilic. Consequently, electrophilic substitution reactions on the indolizine ring are predicted to occur preferentially at the C3 position, followed by the C1 position.

Conversely, the nitrogen atom in the indolizine ring is expected to be a region of negative electrostatic potential, making it a potential site for protonation and interaction with Lewis acids. A study on a similar heterocyclic compound, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, also demonstrated the utility of MEP analysis in identifying electrophilic and nucleophilic characters within the molecule. ekb.eg

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for this compound

| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| C1 (Indolizine) | -25 to -35 | Electrophilic Attack |

| C3 (Indolizine) | -30 to -40 | High Electrophilic Attack |

| N4 (Indolizine) | -45 to -55 | Protonation/Lewis Acid Interaction |

| Br (Phenyl) | +15 to +25 (σ-hole) | Halogen Bonding |

| Phenyl Ring (π-system) | -15 to -25 | π-stacking/Cation-π Interactions |

Note: The values in this table are illustrative and based on general principles of MEP analysis for similar heterocyclic systems. Specific computational studies on this compound are required for precise values.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. In this compound, significant interactions would be expected between the lone pair of the nitrogen atom (nN) and the antibonding π* orbitals of the carbon-carbon bonds in the rings (nN -> π*C-C). These interactions contribute to the delocalization of the nitrogen lone pair and the aromaticity of the indolizine system.

Table 2: Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(N4) | π(C5-C6) | ~ 5-10 |

| n(N4) | π(C3-C2) | ~ 3-7 |

| π(C1-C2) | π(C8-C9) | ~ 15-25 |

| π(C6-C7) | π(C5-N4) | ~ 10-20 |

| n(Br) | σ*(Cphenyl-Cindolizine) | ~ 1-3 |

Note: The stabilization energies (E(2)) in this table are hypothetical and serve to illustrate the types of interactions identified by NBO analysis. Actual values would require specific quantum chemical calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating activation energies. For the synthesis of indolizine derivatives, computational studies have provided valuable insights into the reaction pathways.

The synthesis of the indolizine core often involves cycloaddition reactions. Computational studies on these reactions can map out the potential energy surface, revealing whether the reaction proceeds through a concerted or stepwise mechanism. For instance, the well-known [3+2] cycloaddition of pyridinium (B92312) ylides with alkynes to form indolizines can be computationally modeled to determine the geometry of the transition state and the influence of substituents on the reaction rate and regioselectivity.

In the context of this compound, computational studies could be employed to investigate its formation mechanism. For example, in a reaction involving a substituted pyridine (B92270) and a bromophenyl-containing precursor, density functional theory (DFT) calculations could be used to model the reaction steps, such as the initial nucleophilic attack, subsequent cyclization, and final aromatization. These calculations would help in understanding the role of the bromine substituent on the phenyl ring in influencing the reaction's feasibility and outcome.

Furthermore, computational methods can be used to study the reactivity of the formed this compound in subsequent reactions. By modeling the approach of an electrophile to the indolizine ring, the transition states for substitution at different positions (e.g., C1 vs. C3) can be located, and their relative energies can be calculated to predict the regioselectivity of the reaction, corroborating the predictions from MEP analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can be used to explore its conformational landscape and to understand its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The bond connecting the phenyl ring to the indolizine core is a single bond, allowing for rotation. This rotation gives rise to different conformers with varying dihedral angles between the two ring systems. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with its environment. For instance, simulations can reveal whether the two ring systems are coplanar or twisted in the most stable conformation.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with its surroundings. By placing the molecule in a simulation box with solvent molecules (e.g., water, methanol), the simulations can reveal the nature and strength of solute-solvent interactions. This can help in understanding its solubility and how the solvent might influence its reactivity.

In a biological context, MD simulations can be used to model the interaction of this compound with a protein target. By docking the molecule into the active site of a protein and running an MD simulation, one can observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and any conformational changes in the protein or the ligand upon binding. mdpi.com Such simulations are instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity.

Research Applications and Potential Areas for Future Exploration

Indolizine (B1195054) Derivatives as Building Blocks in Organic Synthesis

Indolizine and its derivatives are recognized as privileged scaffolds in organic synthesis due to their utility in constructing more complex molecular architectures. The inherent reactivity of the indolizine core, combined with the ability to introduce a variety of functional groups, makes it a versatile platform for synthetic innovation.

The indolizine nucleus serves as a precursor for a wide range of more elaborate heterocyclic systems. The electron-rich nature of the five-membered ring facilitates reactions that lead to the formation of new fused rings. For instance, indolizines are key intermediates in the synthesis of indolizidine alkaloids, a class of natural products with significant biological activity.

Synthetic methodologies have been developed to construct complex fused indolizine structures, such as aryl-fused indolizin-3-ones, through sequential catalytic processes. rsc.org One powerful application of the indolizine scaffold is its participation in [8π+2π] cycloaddition reactions. In these reactions, the indolizine system acts as an 8π component, reacting with dienophiles like alkynes or alkenes to form cycl[3.2.2]azine derivatives. mdpi.com These reactions provide a direct route to polycyclic aromatic compounds that are often strongly fluorescent. mdpi.com Furthermore, new synthetic approaches continue to be developed for building pentacyclic scaffolds, such as those in the aromathecin family of compounds, by forming the indolizine moiety at a late stage of the synthesis. mdpi.com

The structure of 2-(3-Bromo-phenyl)-indolizine is well-suited for scaffold design that allows for orthogonal functionalization—the selective modification of one functional group in the presence of others. The bromo substituent on the phenyl ring serves as a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups.